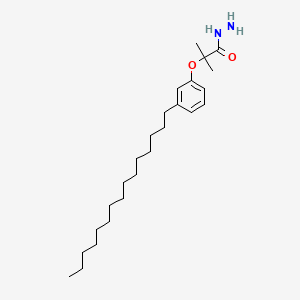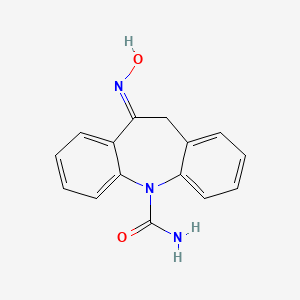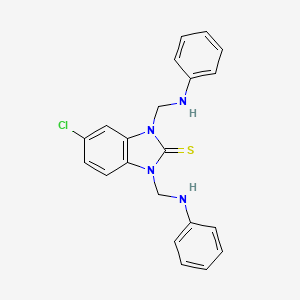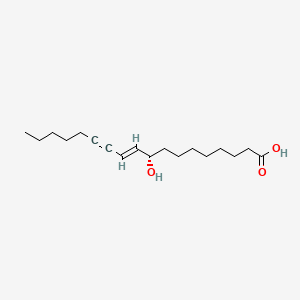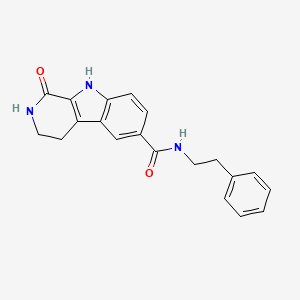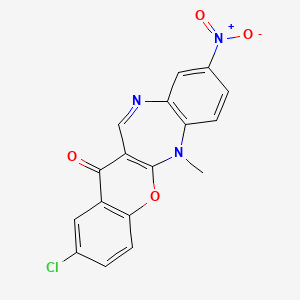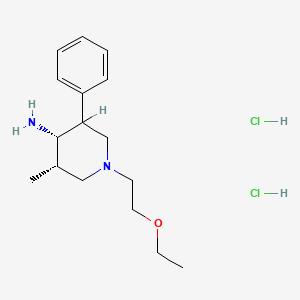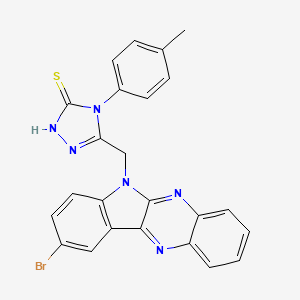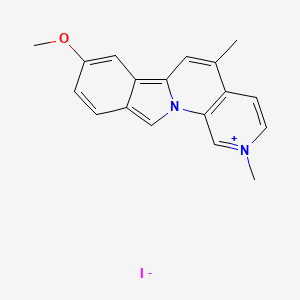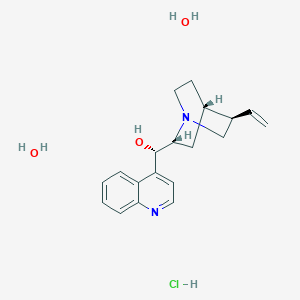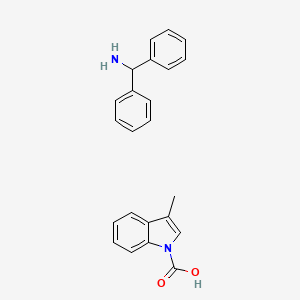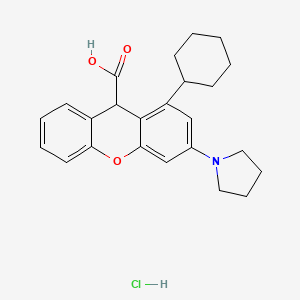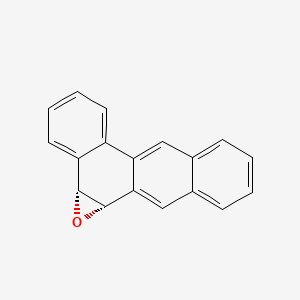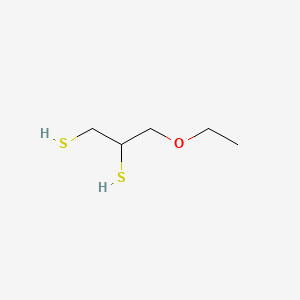
3-Ethoxypropane-1,2-dithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxypropane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups and an ethoxy group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethoxypropane-1,2-dithiol can be synthesized through the reaction of 3-ethoxypropenal with ethane-1,2-dithiol under specific conditions. The reaction typically involves the addition of the dithiol to the propenal, followed by cyclization to form the desired dithiol compound . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a controlled temperature environment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxypropane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of this compound include disulfides from oxidation reactions, thiolates from reduction reactions, and various substituted derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
3-Ethoxypropane-1,2-dithiol has several scientific research applications, including:
Biology: Investigated for its potential use in biochemical assays and as a protective agent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-ethoxypropane-1,2-dithiol involves its ability to form stable complexes with metal ions and its reactivity with various functional groups. The thiol groups can interact with metal ions to form coordination complexes, while the ethoxy group can participate in nucleophilic substitution reactions. These interactions and reactions are crucial for the compound’s applications in synthesis and industry .
Comparación Con Compuestos Similares
Similar Compounds
Ethane-1,2-dithiol: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1,3-Propanedithiol: Contains two thiol groups but has a different backbone structure, leading to different reactivity and applications.
3-Ethoxy-1,2-propanediol: Similar in having an ethoxy group but contains hydroxyl groups instead of thiol groups, resulting in different chemical properties and uses.
Uniqueness
3-Ethoxypropane-1,2-dithiol is unique due to the presence of both thiol and ethoxy groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
Propiedades
Número CAS |
90325-02-3 |
|---|---|
Fórmula molecular |
C5H12OS2 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
3-ethoxypropane-1,2-dithiol |
InChI |
InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
Clave InChI |
LORHLLCTYJFTJA-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CS)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


